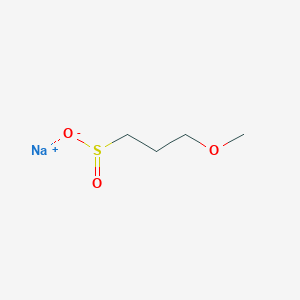
Sodium 3-methoxypropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methoxypropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-methoxypropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropane-1-sulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
3-methoxypropane-1-sulfonyl chloride+sodium sulfite→sodium 3-methoxypropane-1-sulfinate+by-products
The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The industrial production methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methoxypropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted organosulfur compounds
Scientific Research Applications
Sodium 3-methoxypropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: It is employed in the study of sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-methoxypropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison
Sodium 3-methoxypropane-1-sulfinate is unique due to its methoxypropane group, which imparts different reactivity and solubility properties compared to other sodium sulfinates. This uniqueness makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.
Properties
Molecular Formula |
C4H9NaO3S |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;3-methoxypropane-1-sulfinate |
InChI |
InChI=1S/C4H10O3S.Na/c1-7-3-2-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
KUEMLWPSUWHWPX-UHFFFAOYSA-M |
Canonical SMILES |
COCCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)


![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)






![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)

